REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[F:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1.[K+:24].[K+:25].[OH:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[c:2]1([O:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[c:3]([CH:4]=[O:5])[cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc([N+](=O)[O-])ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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Type
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product
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Smiles
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O=Cc1cc([N+](=O)[O-])ccc1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |